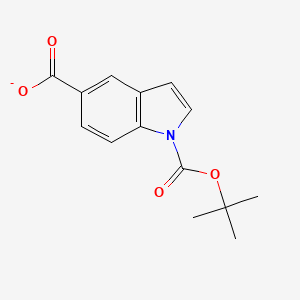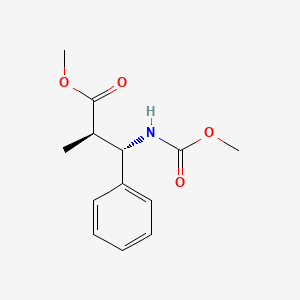
methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate is a complex organic compound with a specific stereochemistry This compound is characterized by its unique structural features, including a methoxycarbonylamino group, a methyl group, and a phenyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate typically involves multi-step organic synthesis. One common approach is the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its specific stereochemistry.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. The methoxycarbonylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl group provides hydrophobic interactions, which can be crucial in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylbutanoate: Similar structure but with an additional carbon in the backbone.
Ethyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C13H17NO4/c1-9(12(15)17-2)11(14-13(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t9-,11+/m1/s1 |
Clé InChI |
BYQBEGZQQCTMFD-KOLCDFICSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=CC=C1)NC(=O)OC)C(=O)OC |
SMILES canonique |
CC(C(C1=CC=CC=C1)NC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)
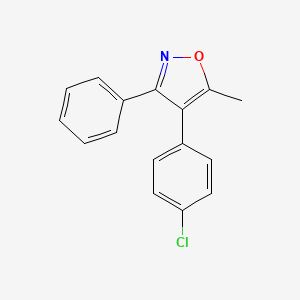

![5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12339147.png)
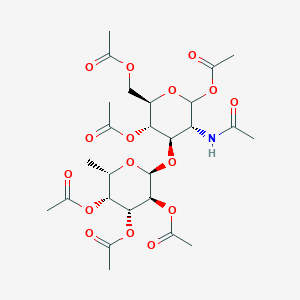
![(E)-1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B12339157.png)
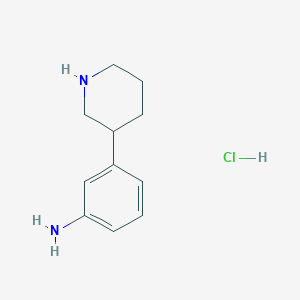
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12339162.png)
![1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B12339163.png)
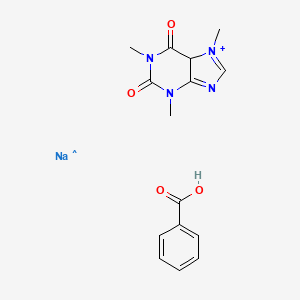
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)
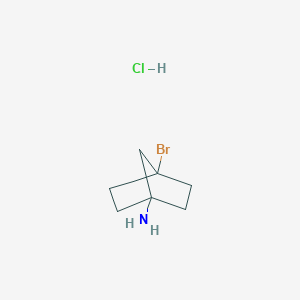
![6,9-Diazaspiro[4.5]decan-8-one](/img/structure/B12339191.png)
